Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- typically involves the nitration of 2,3-dimethylacetophenone. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- may involve continuous flow nitration processes, which allow for better control over reaction parameters and scalability. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The methyl groups on the aromatic ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 1-(2,3-dimethylphenyl)-2-aminoethanone.
Substitution: Various substituted derivatives depending on the substituent introduced.
Oxidation: 2,3-dimethylbenzoic acid derivatives.
Scientific Research Applications
Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- depends on its chemical structure and the specific reactions it undergoes. For instance, when reduced to its amino derivative, it can interact with biological targets such as enzymes and receptors, potentially modulating their activity. The nitro group can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethylacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-nitroacetophenone: Lacks the methyl groups, resulting in different steric and electronic properties.
3-nitroacetophenone: Nitro group positioned differently, affecting its reactivity and applications.
Uniqueness
Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- is unique due to the combined presence of the nitro group and the methyl groups on the aromatic ring
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-2-nitroethanone |
InChI |
InChI=1S/C10H11NO3/c1-7-4-3-5-9(8(7)2)10(12)6-11(13)14/h3-5H,6H2,1-2H3 |
InChI Key |
PSSGWIZWVAAQHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C[N+](=O)[O-])C |
Origin of Product |
United States |
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